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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

Get Quote

Executive Summary
6-Bromobenzo[d]isothiazole (CAS: 53218-26-1) serves as a critical scaffold in the

development of bioactive heterocyclic compounds, particularly in antiviral and antimicrobial

research. Its analysis via mass spectrometry (MS) presents a unique dual-signature profile: the

characteristic 1:1 isotopic doublet of the bromine atom and the specific fragmentation lability of

the isothiazole ring.

This guide provides a comprehensive technical framework for the identification, quantification,

and structural validation of 6-Bromobenzo[d]isothiazole. It synthesizes physicochemical data

with mechanistic fragmentation pathways to establish a self-validating analytical protocol.

Physicochemical Profile & MS Readiness
Before initiating MS analysis, understanding the solute's behavior in the mobile phase is critical

for optimizing ionization efficiency.
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Property Value Analytical Implication

Molecular Formula
Basis for exact mass

calculation.

Molecular Weight 214.08 g/mol
Average mass for low-res

verification.

Monoisotopic Mass
212.9248 Da (

)

Target

for High-Res MS (HRMS).

LogP ~2.7
Moderate lipophilicity; ideal for

C18 Reverse Phase LC.

pKa (Conjugate Acid) ~ -1.5 to 0.5

Weakly basic N; requires

acidic mobile phase (e.g.,

0.1% Formic Acid) for efficient

protonation in ESI+.

Ionization Strategies: ESI vs. EI
The choice of ionization source dictates the spectral information obtained.

Electrospray Ionization (ESI) - Positive Mode
Primary Application: LC-MS quantification and impurity profiling.

Mechanism: Protonation of the isothiazole nitrogen

.

Observation: Soft ionization yields a strong molecular ion doublet at

214 and 216. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is
applied.

Adducts: Watch for

(+22 Da) and
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(+38 Da) in salt-rich buffers.

Electron Impact (EI) - 70 eV
Primary Application: GC-MS and structural elucidation.

Mechanism: Hard ionization leading to radical cations

.

Observation: Extensive fragmentation useful for confirming the core structure. The loss of the

bromine radical is more prevalent here than in ESI.

Spectral Interpretation: The "Fingerprint"
The mass spectrum of 6-Bromobenzo[d]isothiazole is defined by two non-negotiable

features.

A. The Bromine Isotope Pattern
Bromine exists naturally as two stable isotopes,

(50.69%) and

(49.31%). This near 1:1 ratio creates a distinct "twin peak" signature in the molecular ion
cluster.

Peak 1 (M): Contains

.

Peak 2 (M+2): Contains

.

Validation Rule: If the intensity ratio of

deviates significantly from 1:1, the peak is likely an interference or a different compound.

B. Mechanistic Fragmentation Pathways
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Upon collisional activation (CID in LC-MS or EI), the molecule undergoes predictable bond

cleavages. The primary pathway for 1,2-benzisothiazoles involves the cleavage of the N-S

bond and the isothiazole ring opening, often followed by the expulsion of small stable

molecules like HCN.

Key Fragment Ions (Theoretical & Observed)
Fragment Ion (

)
Composition Loss / Mechanism

214 / 216
Precursor Ion (M+H).

Characteristic doublet.

187 / 189

Loss of HCN (27 Da).

Signature of isothiazole ring

collapse.

135

Loss of Br (79/81 Da). Radical

loss (common in EI/high-

energy CID).

108
Loss of HCN + Br. Sequential

degradation.

Pathway Visualization
The following diagram illustrates the logical flow of fragmentation, grounded in the behavior of

benzisothiazole cores (Selva & Gaetani, 1973).
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Figure 1: Proposed Fragmentation Pathway of 6-Bromobenzo[d]isothiazole
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Caption: Figure 1 outlines the primary dissociation routes. The loss of HCN is the diagnostic

transition for the isothiazole ring system.

Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for trace analysis or purity checks using a standard Triple Quadrupole

(QqQ) or Q-TOF system.

Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of 6-Bromobenzo[d]isothiazole in 1 mL of Methanol (MeOH)

or Acetonitrile (MeCN). Sonicate for 5 mins.

Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:MeCN containing 0.1% Formic

Acid.

Step 2: Chromatographic Conditions[1]
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.3 mL/min.

Gradient:

0-1 min: 5% B (Isocratic hold)

1-6 min: 5% -> 95% B (Linear ramp)

6-8 min: 95% B (Wash)

8.1 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometer Parameters (ESI+)
Source Temp: 350°C

Capillary Voltage: 3500 V

Desolvation Gas: Nitrogen (High flow)

Scan Mode: Full Scan (m/z 50 - 300) for identification; MRM for quantification.

Suggested MRM Transitions:

Quantifier:

(Loss of HCN from

isotope)

Qualifier:

(Loss of HCN from

isotope)
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Validation & Quality Control
To ensure data integrity (Trustworthiness), every run must pass these checks:

Retention Time Stability:

min deviation acceptable.

Isotope Ratio Check: The area under the curve (AUC) for the 214 and 216 peaks must be

within 10% of the theoretical 1:1 ratio.

Blank Subtraction: Ensure no carryover in the blank injection at the specific retention time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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